molecular formula C17H16ClNO3S B214491 3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214491
M. Wt: 349.8 g/mol
InChI Key: RVSOJGYELMQXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one is a compound that has been studied for its potential applications in scientific research. This compound is also known as AG490 and has been found to have various biological effects that make it a promising candidate for further study.

Mechanism of Action

AG490 inhibits JAK activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival. AG490 has also been found to inhibit other signaling pathways, such as the STAT3 pathway, which is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
AG490 has been found to have various biochemical and physiological effects. In addition to its anti-tumor effects, AG490 has been shown to inhibit the growth of other cell types, including fibroblasts and smooth muscle cells. AG490 has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

AG490 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized with good purity. It has also been extensively studied and has a well-understood mechanism of action. However, AG490 has some limitations, such as its relatively low potency compared to other JAK inhibitors. It also has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of AG490. One area of interest is the development of more potent JAK inhibitors based on the structure of AG490. Another area of interest is the study of AG490 in combination with other anti-cancer drugs, which may enhance its anti-tumor effects. Additionally, the potential use of AG490 in the treatment of other diseases, such as inflammatory bowel disease, is an area of ongoing research.

Synthesis Methods

The synthesis of AG490 involves the reaction of 5-chloro-2-thiophene carboxylic acid with isopropylamine to form an amide intermediate. The amide is then reacted with acetic anhydride and indole-2,3-dione to form the final product, AG490. This synthesis method has been optimized to produce high yields of AG490 with good purity.

Scientific Research Applications

AG490 has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of the Janus kinase (JAK) family of enzymes, which play a role in cell proliferation and survival. Inhibition of JAK activity has been shown to have anti-tumor effects in various cancer cell lines.

properties

Product Name

3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C17H16ClNO3S/c1-10(2)19-12-6-4-3-5-11(12)17(22,16(19)21)9-13(20)14-7-8-15(18)23-14/h3-8,10,22H,9H2,1-2H3

InChI Key

RVSOJGYELMQXPG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O

Origin of Product

United States

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